5-Bromonicotinic acid (CAS 20826-04-4) is a bifunctional halogenated pyridine derivative characterized by a carboxylic acid at the 3-position and a bromine atom at the 5-position. In industrial and laboratory procurement, it is primarily valued as an orthogonal synthetic scaffold. The carboxylic acid serves as a reliable anchor for amidation or esterification, while the C5-bromine acts as a chemoselective handle for transition-metal-catalyzed cross-coupling reactions and aryne generation [1]. This specific substitution pattern makes it an indispensable precursor for constructing complex N-heterocyclic pharmaceutical libraries, multidentate ligands, and advanced metal-organic frameworks (MOFs) where precise structural direction is required [2].
When procuring pyridine-3-carboxylic acid building blocks, substituting 5-bromonicotinic acid with generic alternatives like nicotinic acid or 5-chloronicotinic acid leads to severe synthetic limitations. Nicotinic acid entirely lacks the C5-halogen handle required for downstream transition-metal cross-coupling or aryne generation, rendering it useless for generating 5-substituted libraries [1]. While 5-chloronicotinic acid possesses a halogen handle, the C-Cl bond is significantly less reactive than the C-Br bond in standard oxidative additions. This forces chemists to use expensive proprietary phosphine ligands or harsher temperatures for C-N and C-C couplings, which can degrade sensitive functional groups and decrease overall process yield [2]. Consequently, 5-bromonicotinic acid is the required procurement choice when mild, predictable cross-coupling is a downstream necessity.
For the synthesis of multidentate N-heterocycles, 5-bromonicotinic acid acts as a highly efficient electrophile. In Ullmann-type C-N couplings with imidazole, the C-Br bond is successfully activated using a simple CuI catalyst and Cs2CO3 base at 120 °C to yield 5-imidazolyl nicotinic acid[1]. Substituting with 5-chloronicotinic acid generally leads to poor conversion under these unoptimized, ligand-free copper-catalyzed conditions, as the stronger C-Cl bond is highly resistant to oxidative addition by copper(I)[1].
| Evidence Dimension | Reactivity in Cu-catalyzed Ullmann C-N coupling |
| Target Compound Data | Readily undergoes C-N coupling with imidazole (CuI/Cs2CO3, 120 °C) |
| Comparator Or Baseline | 5-Chloronicotinic acid: Highly resistant to standard Cu-catalyzed amination |
| Quantified Difference | Avoids the need for precious-metal Pd catalysts for C-N bond formation |
| Conditions | CuI (0.2 eq), Cs2CO3 (3 eq), DMF, 120 °C, 24 h |
Allows process chemists to utilize cost-effective copper catalysis rather than expensive palladium systems for large-scale amination.
The choice of halogen substituent at the 5-position fundamentally alters the resulting metal-organic framework (MOF) topology due to differences in atomic radius and noncovalent halogen-bonding strength. Coordination of 5-bromonicotinic acid with transition metals yields robust 3D metal-organic frameworks featuring the seh-3,5-P21/c topology[1]. Under identical conditions, the use of 5-chloronicotinic acid results in lower-dimensionality structures, such as 1D ladder-like coordination polymers or 3,6T7 networks, due to the smaller steric bulk and weaker structure-directing properties of chlorine [1].
| Evidence Dimension | Coordination polymer topology |
| Target Compound Data | Forms 3D frameworks (seh-3,5-P21/c topology) |
| Comparator Or Baseline | 5-Chloronicotinic acid: Forms 1D ladder-like or 3,6T7 networks |
| Quantified Difference | Shift from 1D/2D to 3D structural dimensionality |
| Conditions | Coordination with transition metals and ancillary ligands (e.g., 1,10-phenanthroline) |
Critical for materials scientists procuring ligands to predictably synthesize high-porosity 3D frameworks for gas capture, rather than non-porous 1D chains.
5-Bromonicotinic acid exhibits unique reactivity under strong base conditions, enabling complex C-C bond formations that are impossible with the parent nicotinic acid. Treatment of 5-bromonicotinic acid with lithium diisopropylamide (LDA) and arylacetonitriles at -70 °C rapidly generates a highly reactive benzyne-3-carboxylate intermediate, yielding 5-(alpha-arylcyanomethyl)nicotinic acids [1]. The unhalogenated nicotinic acid completely lacks the leaving group necessary for this aryne generation, rendering it inert to this specific functionalization pathway [1].
| Evidence Dimension | Aryne intermediate generation |
| Target Compound Data | Forms benzyne-3-carboxylate intermediate at -70 °C |
| Comparator Or Baseline | Nicotinic acid: Inert to aryne generation |
| Quantified Difference | Enables direct C5-alkylation via aryne pathway |
| Conditions | LDA, arylacetonitriles, THF, -70 °C |
Provides medicinal chemists with a unique, low-temperature pathway to synthesize complex 5-substituted derivatives directly from the scaffold.
A critical procurement requirement for halogenated scaffolds is the orthogonal stability of the halogen during functionalization of the carboxylic acid. During the synthesis of amfonelic acid precursors, 5-bromonicotinic acid undergoes highly efficient amidation with N,O-dimethylhydroxylamine (yielding 91% of the Weinreb amide) without premature cleavage or substitution of the bromine atom [1]. This demonstrates that the 5-bromo position is sufficiently stable to standard peptide-coupling reagents (EDCI/DMAP), providing comparable orthogonal reliability to 5-chloronicotinic acid (96% yield) while retaining superior downstream cross-coupling reactivity for subsequent steps [1].
| Evidence Dimension | Yield of Weinreb amide formation (orthogonal stability) |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | 5-Chloronicotinic acid: 96% yield |
| Quantified Difference | Comparable high yield (>90%), proving the bromo-handle does not compromise acid functionalization |
| Conditions | EDCI, DMAP, N,O-dimethylhydroxylamine hydrochloride, DCM |
Assures synthetic chemists that procuring the more reactive bromo-derivative will not result in yield losses during initial carboxylic acid derivatization.
For scale-up syntheses of complex ligands, this compound is the preferred precursor. Its superior C-Br reactivity allows process chemists to utilize inexpensive copper(I) catalysts to form C-N bonds (e.g., yielding 5-imidazolyl nicotinic acid) at standard temperatures, bypassing the sluggish reactivity of 5-chloronicotinic acid [1].
In materials science, 5-bromonicotinic acid is selected over chloro-analogs to enforce high-dimensionality crystal packing. The specific steric bulk and halogen-bonding capabilities of the bromine atom reliably direct the assembly of robust 3D coordination networks (such as those with seh-3,5-P21/c topology) for advanced gas capture[2].
In pharmaceutical library synthesis, this compound is uniquely suited for generating benzyne-3-carboxylate intermediates at low temperatures (-70 °C). This allows for rapid, base-initiated C-C bond formation with arylacetonitriles to produce highly functionalized 5-substituted nicotinic acids, a pathway inaccessible when using the parent nicotinic acid [3].
Irritant